![molecular formula C20H19FN4O3S2 B2815457 4-ethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 951528-94-2](/img/structure/B2815457.png)
4-ethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a benzenesulfonamide moiety, and a thiazolo[3,2-b][1,2,4]triazole ring with a fluorophenyl substituent. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole ring, followed by the introduction of the fluorophenyl and ethoxy groups. The final step would likely involve the coupling of this intermediate with benzenesulfonyl chloride to form the benzenesulfonamide .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the thiazolo[3,2-b][1,2,4]triazole ring suggests that the compound could have interesting electronic properties, as this type of ring system is often associated with conjugated systems and aromaticity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-b][1,2,4]triazole ring and the fluorophenyl, ethoxy, and benzenesulfonamide groups. These functional groups could potentially undergo a variety of chemical reactions .Scientific Research Applications
- Hexamethylmelamine (HMM, 1) and 2-amino-4-morpholino-s-triazine (2) are clinically used due to their antitumor properties. HMM treats lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM, 3) is the hydroxylated metabolite of HMM and plays a crucial role in its activity .
- 1,3,5-Triazines with general structure 4 exhibit aromatase inhibitory activity, and those with general structure 5 show antitumor activity in human cancer and murine leukemia cell lines .
- The 1,3,5-triazine 6 has potential use as a siderophore, which is a microbial iron shelter. This property could be harnessed for drug development .
- The general structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compound 9 also exhibits similar properties .
- Compounds of type 8 demonstrate potent activity against leukotriene C4 (LTC4), which has a protective effect on HCl.ethanol-induced gastric lesions .
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Leukotriene C4 Antagonism
Anti-Protozoan Activity
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a range of biological activities . The downstream effects of these pathway alterations can include changes in cellular function and overall biological response .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Similar compounds have been found to have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds . These factors can include the pH of the environment, the presence of other compounds, and the temperature .
properties
IUPAC Name |
4-ethoxy-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-2-28-15-7-9-16(10-8-15)30(26,27)22-12-11-14-13-29-20-23-19(24-25(14)20)17-5-3-4-6-18(17)21/h3-10,13,22H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAUUOWPUQAXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

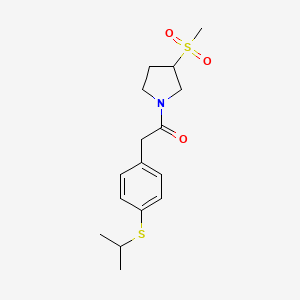
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
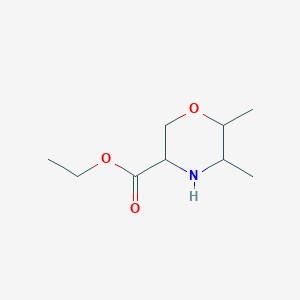
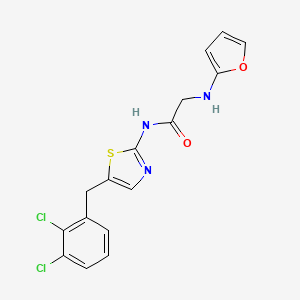

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2815383.png)


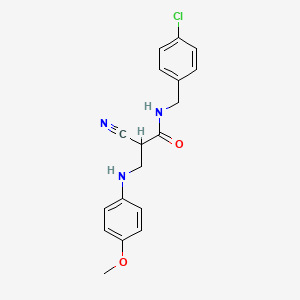
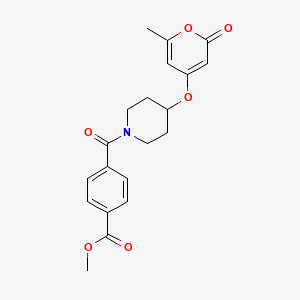
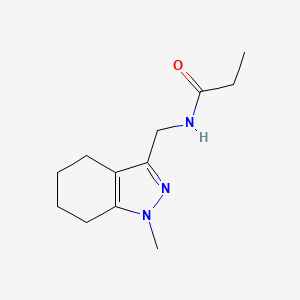
![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)

